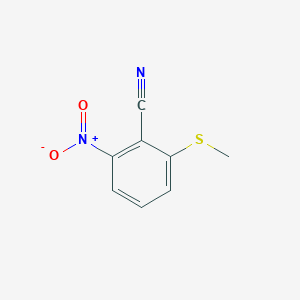

2-(Methylthio)-6-nitrobenzonitrile

Description

Properties

Molecular Formula |

C8H6N2O2S |

|---|---|

Molecular Weight |

194.21 g/mol |

IUPAC Name |

2-methylsulfanyl-6-nitrobenzonitrile |

InChI |

InChI=1S/C8H6N2O2S/c1-13-8-4-2-3-7(10(11)12)6(8)5-9/h2-4H,1H3 |

InChI Key |

XECNWQDRTCQPKC-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC(=C1C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 2-(Methylthio)-6-nitrobenzonitrile and related compounds:

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Similarity Score | Key Differences |

|---|---|---|---|---|---|

| This compound | - | C₈H₆N₂O₂S | Nitrile, nitro, methylthio | Reference | - |

| Methyl 3-cyano-5-nitrobenzoate | 99066-80-5 | C₉H₆N₂O₄ | Nitrile, nitro, ester | 0.92 | Ester (-COOCH₃) replaces methylthio |

| 2-Methyl-6-nitrobenzoic anhydride | 434935-69-0 | C₁₆H₁₂N₂O₇ | Anhydride, nitro, methyl | 0.85 | Anhydride group; higher molecular weight |

| 2-(Ethoxycarbonyl)-6-nitrobenzoic acid | 16533-45-2 | C₁₀H₉NO₆ | Carboxylic acid, ethoxycarbonyl | 0.86 | Carboxylic acid and ester groups |

| 2-Chloro-4-methyl-6-(methylthio)nicotinonitrile | 51564-48-8 | C₈H₇ClN₂S | Chloro, methylthio, nitrile | N/A | Pyridine ring; chloro substituent |

Physicochemical and Reactivity Differences

- Nitrile vs. Ester/Anhydride Groups: The nitrile group in this compound confers stability under acidic conditions, whereas esters (e.g., Methyl 3-cyano-5-nitrobenzoate) are prone to hydrolysis. Anhydrides (e.g., 2-Methyl-6-nitrobenzoic anhydride) exhibit higher reactivity toward nucleophiles, making them useful in acyl transfer reactions .

- Electronic Effects : The electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring in all compounds. However, the methylthio group in the reference compound donates electrons via resonance, slightly reducing reactivity compared to purely electron-withdrawing substituents .

- Solubility : Compounds with carboxylic acid groups (e.g., 2-(Ethoxycarbonyl)-6-nitrobenzoic acid) show higher aqueous solubility due to hydrogen bonding, whereas nitrile-bearing derivatives are more lipophilic .

Preparation Methods

Thiol Group Introduction

2-Bromo-6-nitrobenzonitrile reacts with thiourea in ethanol under reflux to form 2-mercapto-6-nitrobenzonitrile. The mechanism involves SNAr displacement, with the nitro group directing incoming nucleophiles to the ortho position.

Reaction equation :

Methylation of Thiol

The thiol intermediate is treated with methyl iodide (CH₃I) in the presence of a mild base (e.g., NaOH) to form the methylthio derivative.

Conditions :

-

Solvent : Tetrahydrofuran (THF) or acetone.

-

Temperature : 25–40°C for 4–6 hours.

Yield : 85–90% with >95% purity.

Direct Cyanation of Methylthio-Substituted Nitrobenzene

Aryl thioethers can undergo cyanation via transition metal catalysis. Starting from 2-(methylthio)-6-nitrobenzaldehyde, a Strecker synthesis or Rosenmund-von Braun reaction introduces the nitrile group.

Rosenmund-von Braun protocol :

2-(Methylthio)-6-nitrobenzyl bromide reacts with CuCN in refluxing DMF:

Yield : 50–60% due to competing side reactions.

Limitations :

-

Requires pre-functionalized benzyl halides.

-

High temperatures may degrade nitro groups.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | High regioselectivity; minimal side products | Requires halogenated precursor | 65–75% |

| Thiolation-Methylation | Modular; avoids harsh conditions | Two-step process lowers overall yield | 50–60% |

| Direct Cyanation | Single-step nitrile introduction | Limited substrate availability | 50–60% |

| Diazotization | Regioselective thiol placement | Low yields due to intermediate instability | 40–50% |

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while protic solvents (ethanol) favor thiolation.

Catalytic Enhancements

Adding catalytic CuI (10 mol%) in methylation steps improves reaction rates by facilitating S-alkylation.

Temperature Control

Maintaining temperatures below 120°C prevents nitro group reduction or nitrile hydrolysis.

Q & A

Q. What are the recommended synthetic routes for 2-(Methylthio)-6-nitrobenzonitrile?

A two-step approach is typically employed:

- Step 1: Introduce the methylthio group via nucleophilic aromatic substitution (e.g., using methyl mercaptan or its derivatives) on a pre-functionalized benzonitrile scaffold.

- Step 2: Nitration at the 6-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is recommended. Reaction progress should be monitored by TLC and confirmed via NMR .

Q. How can the purity and thermal stability of 2-(Methylthio)-6-nitrobenzonitrile be characterized?

- Purity: High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm.

- Thermal Stability: Differential Scanning Calorimetry (DSC) at a heating rate of 10°C/min under nitrogen to identify melting points and decomposition temperatures. Thermogravimetric Analysis (TGA) can quantify weight loss under thermal stress .

Q. What solvent systems are optimal for dissolving 2-(Methylthio)-6-nitrobenzonitrile?

The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol or acetone. For spectroscopic studies, deuterated DMSO (DMSO-d₆) is preferred for NMR due to its high dissolving power .

Q. What safety precautions are critical during handling?

- Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in amber glass containers at RT, away from light and oxidizing agents.

- Dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How do electronic effects of the nitro and methylthio groups influence reactivity in cross-coupling reactions?

The nitro group’s electron-withdrawing nature activates the ring for nucleophilic substitution but deactivates it for electrophilic reactions. The methylthio group acts as a weak electron donor via resonance, creating regioselective reactivity patterns. Computational modeling (DFT, Hartree-Fock) can map electron density distributions to predict reaction sites .

Q. What strategies mitigate competing side reactions during nitration?

- Use low temperatures (0–5°C) to suppress over-nitration.

- Employ directing groups (e.g., sulfonic acid) to enhance positional selectivity.

- Post-reaction quenching with ice water followed by neutralization (NaHCO₃) minimizes acid-catalyzed degradation .

Q. How can the compound’s interactions with biological targets be evaluated?

- In vitro assays: Measure binding affinity to enzymes (e.g., kinases) via fluorescence polarization or surface plasmon resonance (SPR).

- Metabolic stability: Use liver microsome assays (human or rodent) with LC-MS/MS to track metabolite formation.

- Cellular uptake: Fluorescent tagging (e.g., BODIPY derivatives) coupled with confocal microscopy .

Q. What analytical challenges arise in distinguishing positional isomers of nitrated derivatives?

Q. How does the methylthio group impact photostability under UV light?

Conduct accelerated stability studies using a UV chamber (λ = 254–365 nm). Compare degradation rates (HPLC) with/without UV filters (e.g., TiO₂). The thioether group may act as a photosensitizer, requiring stabilization via antioxidants (e.g., BHT) .

Q. What computational tools predict the compound’s environmental fate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.